2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine: is a complex organic compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41. This compound is characterized by its unique structure, which includes a methoxypyrazine moiety, a piperidine ring, and a methylthiophene group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyrazine and methylthiophene moieties.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
- (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanol
- (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)amine
Uniqueness: The uniqueness of 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the methanone moiety.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-8-13(23-10-11)16(20)19-7-3-4-12(9-19)22-15-14(21-2)17-5-6-18-15/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPTVZGIAJOLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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